molecular formula C10H13ClO B11958104 1-Chloro-3-(P-tolyl)-2-propanol CAS No. 29270-66-4

1-Chloro-3-(P-tolyl)-2-propanol

Cat. No.: B11958104
CAS No.: 29270-66-4
M. Wt: 184.66 g/mol
InChI Key: BGUXQHQYTCAHPJ-UHFFFAOYSA-N
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Description

1-Chloro-3-(p-tolyl)-2-propanol (molecular formula: C₁₀H₁₃ClO, molecular weight: 184.66 g/mol) is a chlorinated secondary alcohol featuring a para-methylphenyl (p-tolyl) substituent at the 3-position of the propanol backbone. This compound is structurally significant as an intermediate in pharmaceutical synthesis, particularly for β-adrenergic blockers and antihypertensive agents . Its reactivity stems from the chlorine atom at position 1, which facilitates nucleophilic substitution, and the aromatic p-tolyl group, which contributes to lipophilicity and steric effects.

Properties

CAS No.

29270-66-4

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-chloro-3-(4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H13ClO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10,12H,6-7H2,1H3

InChI Key

BGUXQHQYTCAHPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(P-tolyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with epichlorohydrin, followed by hydrolysis. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and the use of solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: On an industrial scale, the production of 1-Chloro-3-(P-tolyl)-2-propanol may involve the chlorination of 3-(P-tolyl)-2-propanol using chlorine gas or other chlorinating agents. The process is usually carried out in a controlled environment to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(P-tolyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium azide (NaN3).

Major Products:

    Oxidation: Formation of 1-chloro-3-(P-tolyl)-2-propanone.

    Reduction: Formation of 3-(P-tolyl)-2-propanol.

    Substitution: Formation of 1-amino-3-(P-tolyl)-2-propanol or 1-thio-3-(P-tolyl)-2-propanol.

Scientific Research Applications

1-Chloro-3-(P-tolyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(P-tolyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, which can undergo nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-chloro-3-(p-tolyl)-2-propanol with structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Key Applications
1-Chloro-3-(p-tolyl)-2-propanol p-Tolyl C₁₀H₁₃ClO 184.66 Not reported Not reported Pharmaceutical intermediate
1-Chloro-3-(1-naphthyloxy)-2-propanol 1-Naphthyloxy C₁₃H₁₃ClO₂ 244.69 N/A N/A β-blocker synthesis (e.g., propranolol)
1-Chloro-3-(octadecyloxy)-2-propanol Octadecyloxy (C₁₈) C₂₁H₄₃ClO₂ 363.02 193–196 (0.5 Torr) 37–38 Surfactants, lipid analogs
1-Chloro-3-(4-chlorophenoxy)-2-propanol 4-Chlorophenoxy C₉H₁₀Cl₂O₂ 233.08 Not reported Not reported Chemical intermediate
(±)-Ornidazole 2-Methyl-5-nitroimidazole C₇H₁₀ClN₃O₃ 219.62 Not reported Not reported Antimicrobial agent
Key Observations:
  • Aliphatic vs. Aromatic Substituents: The octadecyloxy derivative (C₁₈ chain) exhibits significantly higher molecular weight (363.02 vs. 184.66) and melting point (37–38°C) due to hydrophobic interactions .
  • Biological Activity : The nitroimidazole group in (±)-ornidazole confers antimicrobial properties, unlike the p-tolyl group, which is more relevant to receptor binding in β-blockers .
Enzymatic Resolution:
  • 1-Chloro-3-(1-naphthyloxy)-2-propanol: Used in lipase-catalyzed transesterification for enantiomeric resolution (E-values >200 with Pseudomonas fluorescens lipase) . The bulkier naphthyl group enhances stereoselectivity compared to p-tolyl derivatives.
  • 1-Chloro-3-(p-tolyl)-2-propanol: Likely synthesized via epichlorohydrin and p-cresol, analogous to the naphthol-derived route . Its stereochemical purity is critical for pharmaceutical intermediates.
Substitution Reactions:
  • The chlorine atom in all analogs undergoes nucleophilic displacement (e.g., with amines in β-blocker synthesis). Reactivity trends correlate with steric hindrance: p-tolyl < naphthyloxy < octadecyloxy .

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